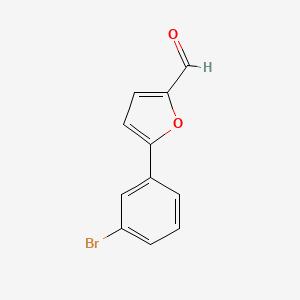

5-(3-Bromophenyl)-2-furaldehyde

Overview

Description

“5-(3-Bromophenyl)-2-furaldehyde” is a complex organic compound that likely contains a bromophenyl group (a phenyl ring with a bromine atom attached) and a furaldehyde group (a furan ring with an aldehyde group attached). The exact structure and properties of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of “5-(3-Bromophenyl)-2-furaldehyde” would be determined by the specific arrangement of the bromophenyl and furaldehyde groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic compounds .

Chemical Reactions Analysis

The chemical reactions involving “5-(3-Bromophenyl)-2-furaldehyde” would depend on the specific reagents and conditions used. Bromophenyl compounds are often involved in electrophilic aromatic substitution reactions, while furaldehyde compounds can undergo nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Bromophenyl)-2-furaldehyde”, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties can be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These analogs have been tested for their anticancer activity against nine panels of 58 cancer cell lines . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Molecular Docking Studies

The 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have also been used in molecular docking studies . These studies are crucial in understanding the interaction between the compound and its target, which can provide valuable insights into the design of new drugs .

ADME and Toxicity Prediction

The analogs of the compound have been used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . These studies are essential in predicting the pharmacokinetic properties and potential toxicity of the compound, which are critical factors in drug development .

Antiviral Activity

Research has shown that 3-bromophenyl sulfurofluoridate, a related compound, exhibits antiviral activity . This suggests that “5-(3-Bromophenyl)-2-furaldehyde” could potentially be used in the development of antiviral drugs.

Antibacterial and Antifungal Activities

3-bromophenyl sulfurofluoridate has also been shown to exhibit antibacterial and antifungal activities . This indicates that “5-(3-Bromophenyl)-2-furaldehyde” could potentially be used in the development of antibacterial and antifungal drugs.

Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads

The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have a wide range of applications, including in photodynamic therapy, solar cells, and sensors .

Mechanism of Action

Target of Action

Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents, which are key components in this reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds have been associated with the inhibition of the purinergic receptor p2x4 , suggesting potential involvement in purinergic signaling pathways

Pharmacokinetics

It was found that 5BDBD was cleared rapidly from the blood circulatory system with a half-life of 1.62 ± 0.18 hours after oral administration . This suggests that 5-(3-Bromophenyl)-2-furaldehyde may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Bromophenyl compounds have been associated with neuroprotective effects in rodents , suggesting potential therapeutic applications in neurological disorders.

Action Environment

The suzuki–miyaura cross-coupling reaction, with which bromophenyl compounds are associated, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant to a variety of environmental conditions.

Safety and Hazards

Future Directions

The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

5-(3-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOIWDFBKGEKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357031 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-2-furaldehyde | |

CAS RN |

39868-10-5 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)